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Compound of Interest

Compound Name: 4-Hydroxypyrimidine

CAS No.: 51953-17-4

Cat. No.: B152822

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxypyrimidine, also known by its tautomeric name 4(3H)-Pyrimidinone, is a

heterocyclic aromatic organic compound of significant interest in medicinal chemistry and drug

development.[1][2] Its structure is a cornerstone for a variety of biologically active molecules,

and it serves as an important intermediate in the synthesis of more complex chemical entities.

[1][3] Understanding its fundamental physicochemical properties is paramount for predicting its

behavior in biological systems, optimizing reaction conditions, and designing novel therapeutic

agents. This guide provides a comprehensive database of its properties, grounded in

experimental data and computational predictions, and outlines the methodologies for their

determination.

The compound exists as a white to slightly yellow powder and is known to exhibit significant

biological activities, including anti-viral and anti-tumor properties, and can act as an enzyme
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inhibitor.[1][4][5][6] A critical feature of 4-Hydroxypyrimidine is its tautomerism, an equilibrium

between the keto (pyrimidinone) and enol (pyrimidinol) forms, which profoundly influences its

chemical reactivity and interactions.

Molecular Structure and Tautomerism
The identity of 4-Hydroxypyrimidine is defined by its molecular structure and associated

identifiers.

Molecular Formula: C₄H₄N₂O[5][7]

Molecular Weight: 96.09 g/mol [5][7][8]

CAS Numbers: 4562-27-0 (for 4-Pyrimidinol), 51953-17-4 (for 4(3H)-Pyrimidinone)[4][9][10]

[11]

4-Hydroxypyrimidine predominantly exists in a state of tautomeric equilibrium between its

enol form (4-hydroxypyrimidine) and its more stable keto form (4(3H)-pyrimidinone). In

solution and the solid state, the equilibrium heavily favors the pyrimidinone form due to the

stability of the amide group and intermolecular hydrogen bonding.[12][13]
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Caption: A generalized workflow for the potentiometric determination of pKa values.

Causality in Protocol:

Solution Preparation: The compound is dissolved in a solvent system (often with a co-solvent

for less soluble compounds) to ensure it is fully solvated for accurate ionization. [14]2.

Titration: Incremental addition of a strong acid or base systematically alters the protonation

state of the molecule.

Data Analysis: The titration curve's inflection point(s) correspond to the equivalence point(s)

where the analyte has been fully neutralized. The pKa is the pH at which the protonated and

deprotonated species are present in equal concentrations, found at the half-equivalence

point.

Workflow for LogP Determination and Prediction
LogP can be determined experimentally or estimated using computational models.
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Caption: Comparative workflows for experimental and computational LogP determination.

Methodology Rationale:

Shake-Flask Method: This is the gold-standard experimental method. It directly measures

the partitioning of the compound between n-octanol (simulating a lipid environment) and

water. The ratio of concentrations at equilibrium provides a direct, empirical measure of

lipophilicity.

Computational Prediction: Algorithms like XLogP3 provide a rapid, cost-effective estimation.

They work by deconstructing the molecule into atomic fragments and applying a knowledge-

based scoring system derived from experimentally determined LogP values of a large
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training set of compounds. The value for 4-Hydroxypyrimidine (-1.4) is a result of such a

calculation. [8]

Spectral Data
Comprehensive spectral data for 4-Hydroxypyrimidine is available in public databases, which

is essential for structural confirmation and quality control.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed

information about the hydrogen and carbon framework of the molecule. [8]* Mass

Spectrometry: GC-MS data confirms the molecular weight (m/z = 96) and provides a

characteristic fragmentation pattern for identification. [8]* Infrared (IR) Spectroscopy: FTIR

spectra are available, which can help identify functional groups, such as the C=O and N-H

stretches characteristic of the dominant pyrimidinone tautomer. [8]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-Hydroxypyrimidine is associated with the following hazards:

H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause

respiratory irritation. [8] Standard laboratory personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be used when handling this compound. Work

should be conducted in a well-ventilated area or a fume hood. [8]

Conclusion
4-Hydroxypyrimidine is a hydrophilic molecule with a well-defined acidic and basic character.

Its physicochemical profile, characterized by high water solubility, low lipophilicity, and a pH-

dependent ionization state, is fundamental to its behavior in both chemical and biological

systems. The data and methodologies presented in this guide serve as a critical resource for

researchers in medicinal chemistry, pharmacology, and materials science, enabling informed

decisions in experimental design, synthesis, and the development of novel applications for this

versatile pyrimidine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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